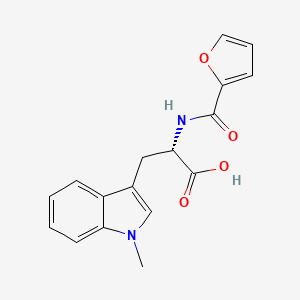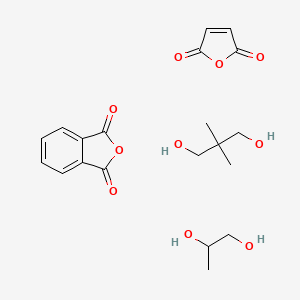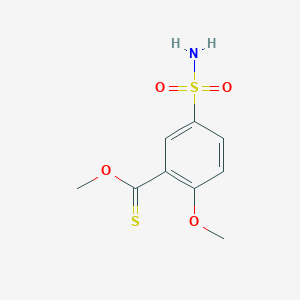![molecular formula C19H22Br2N2O B14642543 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine CAS No. 53500-60-0](/img/structure/B14642543.png)
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a benzyloxy group and two bromine atoms attached to a phenyl ring, which is further connected to a piperazine ring
Méthodes De Préparation
The synthesis of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-benzyloxybenzyl alcohol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Formation of the Intermediate: The dibrominated product is then reacted with a suitable base to form the corresponding benzyloxy intermediate.
Piperazine Ring Formation: The intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to understand the interactions of piperazine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and bromine substituents on the phenyl ring play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action.
Comparaison Avec Des Composés Similaires
1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine can be compared with other similar compounds, such as:
1-benzyl-4-methylpiperazine: Lacks the benzyloxy and bromine substituents, resulting in different chemical and biological properties.
1-(3-chlorophenyl)piperazine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and pharmacological effects.
1-(3-trifluoromethylphenyl)piperazine: Features a trifluoromethyl group, which significantly alters its electronic properties and interactions with biological targets.
Propriétés
Numéro CAS |
53500-60-0 |
|---|---|
Formule moléculaire |
C19H22Br2N2O |
Poids moléculaire |
454.2 g/mol |
Nom IUPAC |
1-[(3,5-dibromo-2-phenylmethoxyphenyl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C19H22Br2N2O/c1-22-7-9-23(10-8-22)13-16-11-17(20)12-18(21)19(16)24-14-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13-14H2,1H3 |
Clé InChI |
MLKCKKFGQABBIC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


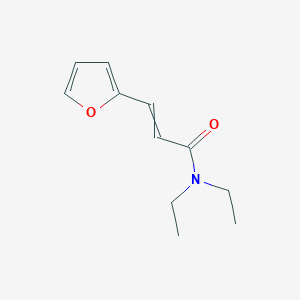

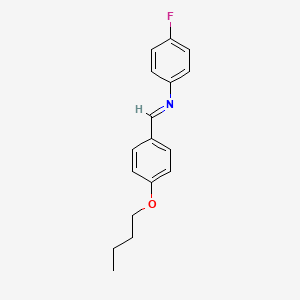
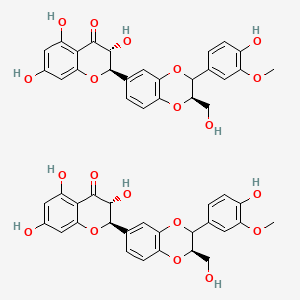


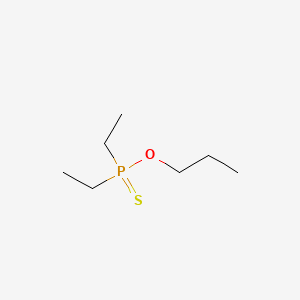

![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
